1-(3-Bromo-2-(fluoromethyl)phenyl)propan-2-one

Description

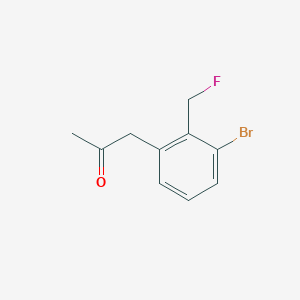

1-(3-Bromo-2-(fluoromethyl)phenyl)propan-2-one is an aromatic ketone featuring a propan-2-one backbone substituted with a bromo (Br) and fluoromethyl (CH₂F) group on the phenyl ring at the 3- and 2-positions, respectively. This compound belongs to a class of halogenated aryl ketones, where the bromine atom contributes strong electron-withdrawing effects, and the fluoromethyl group introduces moderate electron-withdrawing and steric influences. Such structural attributes make it relevant in pharmaceutical synthesis, materials science, and organic chemistry research, particularly in studies involving halogen interactions and fluorinated substituents .

Properties

Molecular Formula |

C10H10BrFO |

|---|---|

Molecular Weight |

245.09 g/mol |

IUPAC Name |

1-[3-bromo-2-(fluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H10BrFO/c1-7(13)5-8-3-2-4-10(11)9(8)6-12/h2-4H,5-6H2,1H3 |

InChI Key |

NGGQWJTZMSQTGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)Br)CF |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Bromo-2-(fluoromethyl)phenyl)propan-2-one typically involves the bromination of 2-(fluoromethyl)phenylpropan-2-one. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane . Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary.

Chemical Reactions Analysis

1-(3-Bromo-2-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution .

Scientific Research Applications

1-(3-Bromo-2-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine and fluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Substituent Effects

1-(3-(Trifluoromethyl)phenyl)propan-2-one ():

The trifluoromethyl (CF₃) group is more electron-withdrawing than the fluoromethyl (CH₂F) group in the target compound. This increases the ketone’s electrophilicity, enhancing reactivity in nucleophilic additions. However, the bulkier CF₃ group may reduce solubility in polar solvents compared to CH₂F .- 1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one (): The trifluoroethoxy group introduces both steric hindrance and electron-withdrawing effects.

1-(3-Methylphenyl)propan-2-one ():

A methyl (CH₃) group is electron-donating, which reduces the ketone’s electrophilicity. This results in lower reactivity in condensation or substitution reactions compared to halogenated analogs. Methyl groups also increase hydrophobicity .

Halogenated Derivatives

- 1-(4-Bromophenylimino)-1-(phenylhydrazono)-propan-2-one (): The bromine substituent enhances corrosion inhibition efficiency (93.2% at 90.4% concentration) due to strong adsorption on metal surfaces via lone-pair donation. The target compound’s bromo group may similarly improve surface interactions in material applications .

- 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (): This chalcone derivative features a conjugated enone system and bromine at the α-position. The double bond increases planarity and conjugation, altering UV-Vis absorption compared to the non-conjugated target compound .

Physical and Chemical Properties

| Compound | Key Substituents | Boiling Point (°C) | Solubility Trends | Reactivity Notes |

|---|---|---|---|---|

| 1-(3-Bromo-2-(fluoromethyl)phenyl)propan-2-one | Br (3-), CH₂F (2-) | Not reported | Moderate in organic solvents | High electrophilicity due to Br |

| 1-(3-(Trifluoromethyl)phenyl)propan-2-one | CF₃ (3-) | Not reported | Low in polar solvents | Enhanced ketone reactivity |

| 1-(4-Methylphenyl)propan-2-one | CH₃ (4-) | ~200–220 (est.) | High in nonpolar solvents | Low reactivity in substitutions |

| 1-(4-Bromophenylimino)-...propan-2-one | Br (4-), imine/hydrazone | Not reported | Insoluble in water | Corrosion inhibitor |

Biological Activity

1-(3-Bromo-2-(fluoromethyl)phenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the presence of bromine and fluoromethyl groups, contribute to its reactivity and interaction with biological targets. This article aims to explore the biological activity of this compound, supported by diverse research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrF O, with a molecular weight of approximately 265.10 g/mol. The compound features a ketone functional group attached to a phenyl ring that is further substituted with bromine and fluoromethyl groups. These substitutions enhance its chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom can form strong bonds with target molecules, while the fluoromethyl group enhances the compound's binding affinity and metabolic stability. Such interactions may lead to the modulation of enzyme activities or disruption of cellular processes, thereby influencing various physiological functions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess selective activity against various bacterial strains, including N. meningitidis and H. influenzae . The presence of electron-withdrawing groups like bromine and fluorine has been linked to enhanced antibacterial activity.

Anticancer Properties

The compound's potential anticancer properties have also been explored. Preliminary studies suggest that halogenated phenyl ketones can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways influenced by this compound remain an area for further investigation .

Table 1: Biological Activity Overview

Case Studies

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of halogenated compounds, this compound showed promising results against N. meningitidis. The compound was tested in varying concentrations, demonstrating a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity Assessment

A separate investigation focused on the anticancer effects of similar phenyl ketones revealed that those with halogen substitutions exhibited enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.